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Boc-A-FMK

Cat. No.: B1574897
M. Wt: 205.2294
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Class of Peptidyl Fluoromethyl Ketone (FMK) Inhibitors

Peptidyl FMKs are compounds designed to mimic the natural substrate of a protease. They typically consist of a short peptide sequence, which provides specificity for the target enzyme, and a reactive "warhead"—the fluoromethyl ketone group—that covalently modifies the enzyme's active site.

The effectiveness of FMKs stems from the unique chemical properties of the fluoromethyl ketone moiety (-CO-CH₂F). The presence of the highly electronegative fluorine atom significantly increases the electrophilic character of the adjacent carbonyl carbon. This makes the ketone highly susceptible to nucleophilic attack by a catalytic residue, typically a cysteine or serine, in the active site of a protease. nih.govnih.gov

This attack results in the formation of a stable, covalent hemithioketal (with cysteine proteases) or hemiketal (with serine proteases). nih.gov This bond is often practically irreversible, effectively inactivating the enzyme and allowing researchers to study the consequences of its inhibition. The stability and reactivity of the FMK group provide a potent mechanism for targeted enzyme inactivation.

The development of peptidyl FMKs grew out of earlier work on other peptidyl halomethyl ketones, such as chloromethyl ketones (CMKs). In the 1980s, researchers including David Rasnick demonstrated that while CMKs were effective, their high reactivity could lead to non-specific alkylation of other biological molecules. nih.gov The corresponding mono-fluoromethyl ketones (m-PFMKs) were found to be less reactive electrophiles, offering a better balance of stability and targeted reactivity, thereby reducing off-target effects. nih.gov

One of the pioneering studies highlighted that the dipeptide derivative Z-Phe-Ala-CH₂F was a potent irreversible inhibitor of cathepsin B, a lysosomal cysteine protease. nih.gov This and subsequent work established FMKs as indispensable tools in chemical biology for creating activity-based probes and selective inhibitors to dissect the roles of specific proteases in complex biological processes like apoptosis, inflammation, and cancer metastasis. nih.govnih.gov

Identity and General Characteristics of Boc-A-FMK (Boc-Alanine-Fluoromethylketone)

This compound is a specific molecule within this class. Its structure consists of an L-alanine amino acid residue whose amino group is protected by a tert-butoxycarbonyl (Boc) group, and whose carboxyl group is replaced by the fluoromethyl ketone warhead.

This compound is classified as an N-protected amino acid fluoromethyl ketone. The components of its structure are:

N-terminal Protecting Group (Boc): The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. It prevents the amino group of alanine (B10760859) from reacting, allowing for controlled chemical manipulations.

Amino Acid Residue (Alanine): The alanine residue provides the core structure. In the context of a protease inhibitor, this residue (known as the P1 residue) is critical for determining which proteases the inhibitor will target. Proteases exhibit specificity, preferring to cleave peptide bonds after certain amino acids.

Electrophilic Warhead (FMK): As described above, the fluoromethyl ketone group is the reactive moiety that binds to the target protease.

The specificity of a peptidyl FMK inhibitor is primarily determined by the amino acid sequence. This compound, with only a single alanine residue, is one of the simplest members of this family. More complex and well-known inhibitors use dipeptides or tripeptides to achieve higher affinity and selectivity for their targets. The role of the P1 alanine in this compound would theoretically direct it toward proteases that recognize and bind small, neutral amino acids at this position.

Below is a table comparing this compound with other well-known peptidyl FMK inhibitors.

Inhibitor Structure N-Terminal Group Peptide Sequence (P3-P2-P1) General Protease Target Class
This compound Boc-Ala-FMKBoc(None)-(None)-AlaProteases recognizing small, neutral P1 residues
Z-VAD-FMK Z-Val-Ala-Asp-FMKZ (Benzyloxycarbonyl)Val-Ala-AspCaspases (Cysteine Proteases)
Z-FA-FMK Z-Phe-Ala-FMKZ (Benzyloxycarbonyl)(None)-Phe-AlaCathepsins B & L (Cysteine Proteases) nih.govcreative-enzymes.com
Boc-D-FMK Boc-Asp(OMe)-FMKBoc(None)-(None)-AspCaspases (Broad Spectrum) medchemexpress.comapexbt.com

This interactive table summarizes the key structural and functional differences between several FMK-based inhibitors.

Fundamental Significance as a Research Tool in Protease Biology

While specific published applications of this compound are not widespread in the scientific literature compared to more complex derivatives, its significance lies in its fundamental structure. It serves as a valuable building block and a reference compound in protease research.

As a building block, N-protected amino acid FMKs like this compound are the starting point for the solid-phase synthesis of more elaborate and specific peptidyl FMK inhibitors. By sequentially adding more amino acids to the N-terminus, researchers can construct custom inhibitors tailored to a specific protease of interest.

Properties

Molecular Formula

C9H16FNO3

Molecular Weight

205.2294

Purity

95/98%

Origin of Product

United States

Molecular Mechanisms of Protease Inhibition by Boc a Fmk

Specific Target Enzyme Classes

Potential for Inhibition of Other Cysteine Proteases

Boc-A-FMK is identified as a cell-permeable, irreversible pan-caspase inhibitor. Caspases constitute a family of cysteine proteases that play crucial roles in apoptosis and inflammation. nih.govontosight.ai The inhibitory profile of this compound extends to other cysteine proteases due to the general mechanism of action of fluoromethyl ketones.

General Cysteine Protease Inhibition Mechanisms

Cysteine proteases are characterized by a catalytic mechanism involving a nucleophilic cysteine residue within their active site. axonmedchem.com This cysteine's thiol group, typically deprotonated to a thiolate, initiates the catalytic process by launching a nucleophilic attack on the scissile peptide bond of the substrate.

Fluoromethyl ketones act as suicide substrates or mechanism-based inhibitors. They mimic the natural substrate but, instead of undergoing hydrolysis, they form a stable covalent bond with the active site cysteine. Mono-fluorinated derivatives, such as this compound, are generally known to be irreversible inhibitors, leading to the formation of a stable thioether adduct with the enzyme. nih.govresearchgate.netresearchgate.net This contrasts with some di- or tri-fluorinated derivatives, which may exhibit reversible covalent inhibition. nih.gov

Implications from Structurally Related Alanine-Containing Fluoromethyl Ketones (e.g., Z-FA-FMK)

Insights into the broader inhibitory potential of this compound can be drawn from structurally related alanine-containing fluoromethyl ketones, such as Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone). Z-FA-FMK is a well-characterized, potent irreversible inhibitor of various cysteine proteases. wikipedia.orgbertin-bioreagent.commedkoo.com

Table 1: Inhibitory Profile of Z-FA-FMK

Protease Family/TypeSpecific Targets Inhibited by Z-FA-FMKReferences
Cysteine ProteasesCathepsins B, L, S wikipedia.orgbertin-bioreagent.commedkoo.com
Cruzain wikipedia.orgbertin-bioreagent.commedkoo.com
Papain wikipedia.orgbertin-bioreagent.commedkoo.com
CaspasesEffector Caspases 2, 3, 6, 7 wikipedia.orgbertin-bioreagent.comapexbt.com

Z-FA-FMK's ability to inhibit a range of cysteine proteases, including papain-like enzymes and specific effector caspases, despite having an Alanine (B10760859) at the P1 position (which typically recognizes P1 Asp in many caspases), suggests that this compound, also featuring an Alanine at P1, could exhibit a similar broad-spectrum inhibition across the cysteine protease family. wikipedia.orgbertin-bioreagent.commedkoo.comapexbt.com This shared structural feature of an alanine at the P1 position, coupled with the fluoromethyl ketone warhead, implies a similar mode of interaction with the active site cysteine of target proteases.

Influence of P1 Residue on Inhibitor Specificity and Potency

The P1 residue, which is the amino acid directly adjacent to the electrophilic warhead (fluoromethyl ketone in this case), plays a critical role in determining the specificity and potency of peptidic protease inhibitors. nih.govcapes.gov.br This residue interacts directly with the S1 subsite (or pocket) of the protease's active site, which is often the primary determinant of substrate specificity. capes.gov.br

In this compound, the P1 residue is Alanine. While many caspase inhibitors are designed with a P1 aspartic acid residue to exploit the caspases' preference for cleaving after aspartate, the effectiveness of Z-FA-FMK (also with P1 Alanine) against effector caspases 2, 3, 6, and 7 demonstrates that a P1 Asp residue is not universally required for caspase inhibition. wikipedia.orgbertin-bioreagent.comapexbt.com This suggests that the Alanine at the P1 position in this compound allows for productive binding and inhibition of certain caspases and potentially other cysteine proteases whose S1 pockets can accommodate an alanine side chain. The precise fit and interactions between the P1 residue of the inhibitor and the S1 pocket of the enzyme are crucial for achieving high affinity and selectivity. nih.govcapes.gov.br

Intracellular Bioavailability and Activation

For protease inhibitors to be effective in cellular contexts, they must be able to cross the cell membrane and reach their intracellular targets. This aspect is crucial for compounds like this compound, which are designed to inhibit intracellular enzymes such as caspases.

Cell Permeability Facilitated by Esterification

This compound is characterized as a cell-permeable compound. For many peptidic fluoromethyl ketone inhibitors, particularly those targeting intracellular enzymes, cell permeability is often enhanced through chemical modifications, such as esterification. For instance, Boc-Asp(OMe)-FMK (Boc-D-FMK), a related caspase inhibitor, is synthesized as a methyl ester. This ester modification increases the compound's lipophilicity, thereby facilitating its passage across the hydrophobic cell membrane. nih.govnovusbio.comcaymanchem.comnih.govkamiyabiomedical.com

Enzymatic Conversion to Active Form via Ester Hydrolysis in Cellular Environments

When peptidic FMK inhibitors are delivered as ester derivatives (e.g., methyl esters), their activation within the cellular environment relies on enzymatic hydrolysis. Once inside the cell, these ester groups are cleaved by ubiquitous intracellular esterases. novusbio.comcaymanchem.comkamiyabiomedical.comnih.gov This enzymatic conversion removes the ester protecting group, thereby unmasking the active form of the inhibitor, which is typically a free carboxylate or a similar functional group. kamiyabiomedical.com This hydrolysis is essential for the inhibitor to achieve its full inhibitory potential against its target proteases. kamiyabiomedical.com

For compounds like Boc-D-FMK, the methyl ester of the aspartate residue is hydrolyzed to yield the free carboxylate, which is the active form that can then effectively bind to and inhibit caspases. novusbio.comcaymanchem.comkamiyabiomedical.com As this compound's described structure does not indicate an ester at the P1 residue, its intracellular activation mechanism would not involve ester hydrolysis at this specific site. However, the principle of intracellular enzymatic conversion of pro-drug forms is a well-established strategy for enhancing the bioavailability of many therapeutic agents, including other FMK-based protease inhibitors. nih.govamelica.orgnih.gov

Applications of Boc a Fmk in Cellular and Molecular Biology Research

Probing Inflammatory Signaling Pathways

Caspases play key roles in inflammatory processes novusbio.commdpi.com. Boc-A-FMK's ability to inhibit these enzymes has made it instrumental in probing inflammatory signaling pathways.

This compound, by inhibiting caspase-1, has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) ontosight.aidergipark.org.tr. Caspase-1, also known as interleukin-1β-converting enzyme (ICE), is responsible for cleaving pro-IL-1β into its mature, active form, which is then secreted to initiate inflammation ontosight.aidergipark.org.trbio-rad-antibodies.com. Studies have demonstrated that this compound can significantly inhibit TNF-induced expression of inflammatory markers like intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in renal endothelial cells nih.govapexbt.com. This suggests its role in modulating the release and activity of key inflammatory mediators.

Inflammatory caspases, particularly caspase-1, are integral components of inflammasome complexes, which are activated by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) dergipark.org.tr. The activation of inflammasomes leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines and can induce pyroptosis, an inflammatory form of cell death dergipark.org.trbio-rad-antibodies.com. This compound has been used in research to understand the role of caspase-1 in inflammasome activation and its subsequent effects on inflammation and cell death nih.govresearchgate.net. For instance, studies have shown that caspase inhibition can lead to necroptosis of inflamed microglia, thereby protecting neurons nih.gov.

Studies in Cellular Homeostasis and Proteostasis

Caspases are fundamental for maintaining cellular homeostasis mdpi.com. This compound has been employed to investigate their involvement in various aspects of cellular balance and proteostasis (the maintenance of protein integrity and function). For example, it has been shown to block TGF-β-induced apoptosis and αII-spectrin cleavage in WEHI 231 cells, indicating its role in maintaining cellular viability and discriminating between different apoptotic pathways mdpi.com. Furthermore, this compound has been used to study its effects on cell death in parasites and to enhance the survival of spinal motoneurons in rat models, highlighting its utility in understanding mechanisms of cell survival and protein degradation mdpi.comnih.govsigmaaldrich.com. It has also been observed to attenuate hypoxia-induced apoptosis in alveolar epithelial type II cells, demonstrating its impact on cellular responses to stress atsjournals.orgatsjournals.org.

Use as a Chemical Probe in Activity-Based Protein Profiling (ABPP)

Fluoromethyl ketones (FMKs), including this compound, have shown potential as chemical probes for interrogating cellular processes and identifying protein targets mdpi.com. Their ability to form covalent bonds with active site cysteine residues of proteases makes them suitable for activity-based protein profiling (ABPP) mdpi.comscbt.com.

As an irreversible inhibitor, this compound can covalently bind to active caspases and other cysteine proteases, allowing for their detection and quantification in complex biological samples caymanchem.commpbio.comscbt.com. This property makes it a valuable tool for identifying active protease subsets, providing insights into the specific proteolytic activities occurring within a cell or tissue at a given time mdpi.comscbt.com. By using this compound as a probe, researchers can differentiate between active and inactive forms of proteases, which is crucial for understanding their functional roles in health and disease.

The use of this compound in ABPP contributes significantly to the analysis of the protease landscape within biological systems. By selectively targeting and labeling active proteases, it allows for the profiling of the "active" proteome, providing a snapshot of the proteolytic machinery at work mdpi.comscbt.com. This methodological approach helps researchers to elucidate the specific roles of individual proteases in various cellular pathways and disease states, advancing the understanding of proteolytic regulation and its impact on biological function mdpi.comscbt.com.

Applications of Boc a Fmk in Experimental Disease Models

Research in Neurological Dysfunctions and Neuroprotection Mechanisms

Mitigating Neuronal Cell Death in In Vitro Models of Injury

In vitro models of neuronal injury, such as those induced by excitotoxicity, oxidative stress, or growth factor withdrawal, are crucial for understanding the molecular mechanisms of neuronal cell death. In these models, the activation of caspases is a central event leading to apoptosis. Pan-caspase inhibitors, such as the widely studied Boc-D-FMK, have demonstrated significant efficacy in preventing neuronal apoptosis in these settings.

It is hypothesized that Boc-A-FMK, by virtue of its FMK moiety, could act as an irreversible inhibitor of caspases, thereby mitigating neuronal cell death. The alanine (B10760859) residue in this compound may confer some level of specificity for certain caspases, although this is yet to be experimentally determined. Research on related compounds has shown that the amino acid sequence of the inhibitor plays a role in its binding affinity to different caspases.

In Vitro Neuronal Injury Model Key Pathological Feature Potential Role of this compound (Hypothesized)
Glutamate-induced excitotoxicityExcessive calcium influx, mitochondrial dysfunction, caspase activationInhibition of downstream effector caspases, preventing apoptotic cascade
Oxidative stress (e.g., H₂O₂ exposure)DNA damage, lipid peroxidation, activation of intrinsic apoptotic pathwayBlocking caspase-9 and caspase-3 activation, preserving mitochondrial integrity
Growth factor deprivationImbalance of pro- and anti-apoptotic proteins, caspase activationInhibition of the executioner caspases, maintaining neuronal viability

Investigating Cellular Survival Pathways in Animal Models of Brain Insult

Animal Model of Brain Insult Primary Injury Mechanism Secondary Injury Cascade Potential Application of this compound
Traumatic Brain Injury (TBI)Mechanical damage to brain tissueInflammation, excitotoxicity, apoptosisInvestigating the role of apoptosis in secondary injury, assessing neuroprotective potential
Ischemic Stroke (e.g., MCAO)Interruption of blood flow, energy failureReperfusion injury, oxidative stress, apoptosisDelineating the contribution of caspase activation to infarct volume and neurological deficits
Spinal Cord Injury (SCI)Physical trauma to the spinal cordInflammation, glial scar formation, neuronal and glial apoptosisExploring the therapeutic potential of targeting apoptosis to promote tissue sparing and functional recovery

Analysis of Immunological Processes and Inflammatory Conditions in Model Systems

Certain caspases, notably caspase-1 and caspase-11 (in mice) or caspase-4 and caspase-5 (in humans), play a critical role in the innate immune response by mediating the processing and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This process is central to the formation of the inflammasome, a multiprotein complex that drives pyroptosis, a pro-inflammatory form of programmed cell death.

Given that some FMK-based inhibitors have shown activity against inflammatory caspases, this compound could be a useful tool to probe the role of these enzymes in various inflammatory disease models. While the specificity of this compound for inflammatory caspases is unknown, its application in models of sepsis, inflammatory bowel disease, or autoimmune disorders could help to elucidate the importance of caspase-mediated inflammation in these conditions. For instance, the inhibition of caspase-1 by other small molecules has been shown to reduce inflammation and improve outcomes in models of inflammatory disease.

Research in Cancer Cell Biology: Modulating Cell Survival and Proliferation

The role of caspases in cancer is complex. While they are essential for apoptosis, a key mechanism for eliminating cancerous cells, some cancers can evade this process by downregulating or mutating key components of the apoptotic machinery. Paradoxically, in some contexts, caspases can also promote tumor progression.

The application of this compound in cancer cell biology research would likely focus on its ability to modulate caspase activity. In studies where apoptosis induction is the desired outcome of a particular cancer therapy, this compound would be expected to have an inhibitory effect, which could be used to confirm the caspase-dependence of the cell death pathway. Conversely, in models where non-apoptotic roles of caspases are being investigated, such as in cell differentiation or proliferation, this compound could serve as a tool to probe these functions.

Cancer Research Area Role of Caspases Potential Use of this compound
Chemotherapy-induced apoptosisExecution of cell death in response to DNA damageTo confirm that the therapeutic effect is caspase-dependent by observing its reversal with this compound
Apoptosis resistanceEvasion of cell death by cancer cellsTo investigate alternative, caspase-independent cell death pathways
Non-apoptotic caspase functionsRegulation of cell cycle, differentiation, and migrationAs a tool to inhibit these functions and study their impact on tumor biology

Investigations into Viral Pathogenesis: Targeting Viral and Host Proteases in Infection Models

Proteases are essential for the replication of many viruses, as they are required for the cleavage of viral polyproteins into their functional components. Additionally, the host's cellular proteases, including caspases, can be manipulated by viruses to either facilitate their own replication or to modulate the host immune response.

This compound, as a potential protease inhibitor, could be investigated for its utility in virology research in two main contexts. Firstly, it could be screened for direct inhibitory activity against viral proteases. The alanine residue might provide a specific interaction with the active site of certain viral proteases. Secondly, it could be used to study the role of host caspases during viral infection. For example, some viruses induce apoptosis in host cells, while others inhibit it to prolong their replication cycle. This compound could be used to explore the consequences of blocking caspase activity on viral replication and pathogenesis.

Methodological Approaches and Considerations in Boc a Fmk Research

In Vitro Enzymatic Assays for Kinetic and Specificity Characterization

In vitro enzymatic assays are fundamental for understanding the direct interaction of Boc-A-FMK with its target enzymes, particularly caspases. These assays enable the determination of kinetic parameters and the specificity of inhibition.

Substrate-based fluorometric assays are a common and sensitive method for measuring caspase activity and the inhibitory effects of compounds like this compound. These assays typically involve the use of synthetic fluorogenic substrates that mimic natural caspase cleavage sites. Upon hydrolysis by active caspases, these substrates release a fluorescent moiety, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified using a fluorometer or a fluorescence plate reader. nih.govnovoprolabs.cominvivochem.cncenmed.comuni.lu

For instance, substrates like Ac-DEVD-AMC and Ac-DEVD-AFC are frequently employed to detect caspase-3 and related caspase activity. novopro.cnnovoprolabs.comuni.luchem960.comebi.ac.uksynpeptide.com The increase in fluorescence signal is directly proportional to the enzymatic activity. When this compound is introduced, a reduction in the fluorescence signal indicates inhibition of caspase activity. Studies have demonstrated that Boc-D-FMK can inhibit TNFα-stimulated apoptosis in neutrophils with an IC50 value of 39 µM, as determined through such enzymatic assays. novopro.cncephamls.comciteab.com

Assay TypeSubstrate UsedTarget Caspase(s)Key Finding (this compound)Excitation/Emission (nm)
Fluorometric AssayAc-DEVD-AMCCaspase-3Inhibits caspase activity360-390 / 460-510
Fluorometric AssayAc-DEVD-AFCCaspase-3, 7Inhibits caspase activity400 / 505

To precisely define the specificity and potency of this compound, studies often utilize purified recombinant enzymes. This approach allows researchers to test the inhibitor against individual caspases or other proteases in a controlled environment, free from confounding cellular factors. This compound, designed as a methyl ester to enhance cell permeability, may require the addition of esterase for optimal activity when used with purified or recombinant enzymes, as the free carboxyl group might be essential for inhibition. nih.govwikipedia.org

Research has demonstrated that Boc-Asp(OMe)-fluoromethyl ketone (BD-FMK) effectively inactivates ICE family cysteine proteases, which include various caspases. nih.gov Importantly, studies have also shown that BD-FMK does not inhibit serine proteases such as granzyme B, highlighting its selectivity for cysteine proteases. nih.gov This selective inhibition profile is crucial for understanding the precise targets of this compound in apoptotic pathways.

Cell-Based Assays for Assessment of Cellular Responses

Cell-based assays are critical for evaluating the biological effects of this compound within a living cellular context. As a cell-permeable compound, this compound is well-suited for these studies, where it is frequently used to inhibit apoptosis and investigate its downstream consequences. nih.govcephamls.comwikipedia.orgciteab.comcephamls.com

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in cell populations. It allows for the detection of various apoptotic hallmarks, including changes in cell size, membrane integrity, DNA fragmentation, and caspase activation.

TUNEL Assay (Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling) : This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks. Boc-D-FMK has been shown to prevent TUNEL staining, indicating its ability to block DNA fragmentation during apoptosis.

Annexin V Staining : Annexin V binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Cells are typically co-stained with propidium (B1200493) iodide (PI) to differentiate between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells. cenmed.com

Sub-G1 DNA Content Analysis : During apoptosis, DNA fragmentation leads to a loss of DNA content, which can be detected as a "sub-G1" peak in flow cytometric DNA content histograms. Boc-D-FMK has been observed to influence cell cycle progression and the accumulation of cells in the sub-G1 phase, consistent with its anti-apoptotic effects.

Fluorescently Labeled Inhibitors of Caspases (FLICA) : Reagents like FAM-VAD-FMK are cell-permeable, fluorescently labeled pan-caspase inhibitors that bind covalently to active caspases within living cells. The increase in cellular fluorescence, measured by flow cytometry, directly correlates with caspase activation, providing a direct readout of the apoptotic process.

Apoptosis MarkerDetection MethodThis compound Effect
DNA FragmentationTUNEL Assay, Sub-G1 DNA ContentPrevents/reduces fragmentation and sub-G1 accumulation
Phosphatidylserine ExternalizationAnnexin V StainingReduces Annexin V binding by inhibiting apoptosis
Caspase ActivationFLICA (e.g., FAM-VAD-FMK)Reduces FLICA signal due to caspase inhibition

Immunoblotting (Western blot) is a widely used technique to detect the proteolytic cleavage of specific protein substrates, which serves as a direct indicator of caspase activation within cells.

PARP Cleavage : Poly (ADP-ribose) polymerase (PARP) is a prominent nuclear protein involved in DNA repair and is a well-established substrate for executioner caspases, particularly caspase-3. invivochem.cn During apoptosis, PARP is cleaved from its 116 kDa full-length form into an 85 kDa fragment. invivochem.cn The presence of this 85 kDa fragment is a robust biochemical marker of apoptosis. Boc-D-FMK has been shown to inhibit the cleavage of PARP, confirming its ability to block caspase-mediated proteolytic events during apoptosis.

Pro-caspase Processing : Caspases are synthesized as inactive pro-enzymes that undergo proteolytic processing to become active. Immunoblotting can track the disappearance of pro-caspase forms and the appearance of their active, smaller subunits (e.g., pro-caspase-3 to p20/p10 fragments). Boc-D(OMe)-FMK inhibits caspase-mediated apoptosis by preventing the processing of pro-caspases to their active forms. wikipedia.org

Other Substrates : Beyond PARP, other caspase substrates like DFF-45/ICAD (DNA fragmentation factor) can also be monitored via immunoblotting to assess caspase activity.

Protein SubstrateCleaved Fragment Size (kDa)SignificanceThis compound Effect
PARP (Poly ADP-ribose polymerase)116 kDa → 85 kDaHallmark of executioner caspase activity (e.g., Caspase-3)Inhibits cleavage
Pro-caspase-332 kDa → 19/17 kDa (active subunits)Indicates activation of Caspase-3Prevents processing wikipedia.org

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial enzymes reduce the yellow MTT tetrazolium dye into purple formazan (B1609692) crystals. The absorbance of the dissolved formazan is directly proportional to the number of metabolically active cells. Boc-D-FMK has been used in MTT assays to evaluate cell viability and its impact on the cytotoxic effects of other compounds.

Other Tetrazolium Salts (XTT, MTS, WST-8) : Similar to MTT, these assays also rely on the reduction of tetrazolium salts by metabolically active cells to produce a colored product, providing a quantitative measure of cell viability.

ATP Assays (e.g., CellTiter-Glo) : These luminescent assays quantify cellular ATP levels, which serve as an indicator of metabolically active and viable cells. The luminescence signal is directly proportional to the number of viable cells.

[3H]-Thymidine Incorporation : This assay measures DNA synthesis, reflecting cell proliferation. Cells incorporate radioactive thymidine (B127349) into newly synthesized DNA, and the radioactivity can be quantified. Caspase inhibitors, including FMK derivatives, have been shown to suppress T cell proliferation, highlighting a role for caspases in cell activation beyond apoptosis.

Trypan Blue Exclusion : A basic method for assessing cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and stain blue.

LDH Release Assay : Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme released into the cell culture medium upon cell membrane damage, indicating cytotoxicity or cell death.

Assay TypeMeasured ParameterIndication
MTT/XTT/MTS/WST-8Metabolic activity (formazan production)Cell viability / Proliferation
ATP Assay (e.g., CellTiter-Glo)Cellular ATP levelsNumber of viable cells
[3H]-Thymidine IncorporationDNA synthesisCell proliferation
Trypan Blue ExclusionMembrane integrityCell viability / Cell death
LDH ReleaseCytoplasmic enzyme leakageCell membrane damage / Cytotoxicity

Handling and Preparation of this compound for Research Applications

Solvent Considerations and Stock Solution Preparation

The solubility of this compound is a critical factor in preparing stock solutions for various experimental applications. Research indicates that this compound exhibits solubility in several organic solvents commonly used in biological and chemical studies. Dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF) are frequently cited as suitable solvents, with reported solubilities around 30 mg/ml caymanchem.com. Ethanol (B145695) is another effective solvent, with solubility reported to be as high as 50 mg/ml caymanchem.com. However, some sources indicate variability in solubility depending on the specific product batch, with reported solubilities in DMSO ranging from ≥10 mg/ml to 125 mg/mL and in ethanol from 1.3 mg/ml to 83 mg/mL bpsbioscience.comtargetmol.combpsbioscience.combiomol.comabmole.com. This compound shows limited solubility in aqueous solutions like PBS (pH 7.2), with a reported solubility of 0.3 mg/ml caymanchem.com.

When preparing stock solutions, it is common practice to dissolve the solid compound directly in a high-purity organic solvent such as DMSO invivochem.comrndsystems.com. If precipitation or incomplete dissolution is observed, the application of heat and/or sonication may help to facilitate the process medchemexpress.com. Once the stock solution is prepared, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can potentially impact stability invivochem.commerckmillipore.com. For experiments, particularly in vivo applications, preparing working solutions freshly from the stock solution on the day of use is often advised to ensure maximum activity medchemexpress.com.

The following table summarizes reported solubilities of this compound in common solvents:

SolventReported Solubility (approximate)Source(s)
DMSO30 mg/ml, ≥10 mg/ml, 125 mg/mL caymanchem.combpsbioscience.comabmole.com
DMF30 mg/ml caymanchem.com
Ethanol50 mg/ml, 1.3 mg/ml, 83 mg/mL caymanchem.combpsbioscience.comtargetmol.com
PBS (pH 7.2)0.3 mg/ml caymanchem.com

Note: Solubility may vary between product batches and suppliers.

Stability and Storage Conditions for Optimal Activity

Maintaining the stability and activity of this compound is crucial for reliable experimental outcomes. The compound is typically supplied as a crystalline solid or off-white powder caymanchem.combpsbioscience.com. For long-term storage of the solid form, temperatures of -20°C are widely recommended caymanchem.combpsbioscience.com. Some sources suggest storage at 0-4°C for short-term needs and -20°C for extended periods medkoo.com. Storing the solid in a dry and dark environment is also advised medkoo.com. The stability of the solid form at -20°C is reported to be substantial, with claims of ≥4 years caymanchem.com and at least 12 months bpsbioscience.com. Some data suggests stability for 3 years at -20°C and 2 years at 4°C for the powder form abmole.com.

Once dissolved to create stock solutions, the storage conditions become more stringent. Stock solutions are typically stored at ultra-low temperatures, commonly -20°C or -80°C invivochem.commedchemexpress.com. The stability of stock solutions is generally shorter than that of the solid form. Storage at -80°C is reported to maintain stability for approximately 6 months, while storage at -20°C is typically recommended for shorter durations, around 1 month abmole.commedchemexpress.commedchemexpress.com. However, some information suggests stock solutions can be stable for up to 1 year at -20°C or up to 4 months at 4°C merckmillipore.com. Protecting stock solutions from light is also a consideration bpsbioscience.com. Repeated freeze-thaw cycles should be avoided for stock solutions as they can lead to degradation and loss of activity bpsbioscience.cominvivochem.commedchemexpress.com. Shipping of the solid compound often occurs at ambient temperature caymanchem.commedkoo.com or with cooling packs targetmol.comrndsystems.com, indicating reasonable stability during transit.

The following table summarizes recommended storage conditions and reported stability for this compound:

Future Directions and Theoretical Implications of Boc a Fmk Research

Elucidating Undiscovered Protease Targets and Comprehensive Off-Target Activities

While Boc-A-FMK is primarily recognized as a pan-caspase inhibitor, a comprehensive understanding of its full target spectrum remains an active area of investigation invivochem.commpbio.com. Future research endeavors will focus on systematically identifying all proteases and other proteins with which this compound interacts, including potential undiscovered targets and off-target activities. Given that FMK peptidomimetic inhibitors covalently bind to active site cysteine residues in proteases, there is a potential for interactions beyond the intended caspase family researchgate.net. Advanced proteomic techniques, such as activity-based protein profiling (ABPP) and N-terminomics, are critical for mapping these interactions across the entire proteome biorxiv.org. Such detailed profiling will not only reveal the complete scope of this compound's biological influence but also help differentiate between on-target therapeutic effects and unintended off-target consequences, which is crucial for the development of more specific chemical probes and potential therapeutics mdpi.com.

Development of Next-Generation Chemical Biology Tools Based on FMK Scaffolds

The fluoromethylketone (FMK) moiety is a highly reactive functional group that forms a covalent bond with cysteine residues, making it a valuable scaffold for designing protease inhibitors researchgate.netscbt.com. This compound, as an established FMK-based inhibitor, provides a foundational structure for the rational design of next-generation chemical biology tools. Future directions in this area involve modifying the this compound scaffold to enhance its specificity for particular caspases or other proteases, improve its pharmacokinetic properties (e.g., cell permeability, stability), or introduce new functionalities imperial.ac.ukrfi.ac.uk. This could include developing activatable probes for imaging protease activity in live cells or in vivo, or creating photo-switchable inhibitors for precise temporal control over protease function. The lessons learned from the cytotoxicity and off-target effects observed with some earlier FMK derivatives, such as Z-VAD-FMK, underscore the importance of refined scaffold design to achieve higher selectivity and minimize undesirable interactions, thereby enabling more precise dissection of biological pathways researchgate.net.

Broader Theoretical Implications for Cell Fate, Immunity, and Disease Pathophysiology

The research on this compound has profound theoretical implications across various biological domains:

Cell Fate : this compound's ability to inhibit apoptosis provides a means to understand the intricate balance between different cell death modalities, including apoptosis, necrosis, necroptosis, pyroptosis, and ferroptosis ontosight.aiinvivochem.comapogee.grmdpi.comscholaris.ca. Future studies can use this compound to investigate how cells commit to specific death pathways or adapt to stress, shedding light on the regulatory mechanisms that govern cell survival versus demise scholaris.ca.

Immunity : Caspases are crucial mediators of immune responses, including the processing of pro-inflammatory cytokines like IL-1β ontosight.aifrontiersin.org. This compound's demonstrated anti-inflammatory potential through caspase-1 inhibition suggests its utility in exploring the modulation of both innate and adaptive immunity ontosight.ai. Research can delve into its effects on immune cell activation, differentiation, and the resolution of inflammation, potentially revealing new therapeutic strategies for autoimmune diseases and chronic inflammatory conditions frontiersin.orggu.se.

Disease Pathophysiology : this compound has already been instrumental in models of neurodegenerative diseases, cancer, and inflammatory disorders ontosight.aiinvivochem.commdpi.complos.orgmdpi.com.

In neurodegeneration , its neuroprotective effects in models of hypoxia-ischemia and traumatic brain injury point to its potential for uncovering disease mechanisms and identifying therapeutic targets invivochem.commdpi.com.

In cancer , while inhibiting apoptosis might seem counterintuitive, understanding how caspase inhibition affects other cellular processes, such as vimentin (B1176767) proteolysis in breast cancer cells or suppression of drug-induced apoptosis in leukemia, can reveal complex regulatory pathways relevant to tumor progression and treatment response plos.orgmdpi.com.

Its broader impact on inflammatory processes extends its theoretical implications to a wide range of inflammatory diseases, allowing for deeper insights into their underlying pathophysiology ontosight.ai.

Compound Information

The table below lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Q & A

Q. What is the role of Boc-A-FMK in apoptosis studies, and how does it differ from other caspase inhibitors?

this compound is a cell-permeable, irreversible caspase inhibitor that binds covalently to the active site of caspases, blocking apoptosis. Unlike non-specific inhibitors (e.g., Z-VAD-FMK), this compound’s tert-butoxycarbonyl (Boc) group may reduce off-target effects, making it preferable in studies requiring higher specificity . Methodologically, validate its efficacy via Western blotting for cleaved caspase-3/7 and flow cytometry to quantify apoptotic cells. Include negative controls (e.g., untreated cells) and positive controls (e.g., staurosporine-induced apoptosis) to confirm inhibitor activity .

Q. How should researchers design experiments to determine the optimal concentration of this compound for in vitro models?

Conduct dose-response assays using a range of this compound concentrations (e.g., 10–100 µM) and measure apoptosis inhibition via Annexin V/PI staining. Use IC50 calculations to identify the effective dose. Account for cell-type variability: primary cells may require higher concentrations than immortalized lines due to differential caspase expression .

Q. What are the critical steps to ensure the stability of this compound in cell culture media?

this compound is prone to hydrolysis in aqueous solutions. Prepare fresh stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and pre-treat cells within 30 minutes of dilution into media. Validate stability via HPLC to confirm intact compound presence after incubation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different apoptosis-inducing stimuli (e.g., TNF-α vs. chemotherapeutic agents)?

Contradictions may arise from stimulus-specific caspase activation pathways or off-target effects. Use CRISPR/Cas9-generated caspase-knockout cell lines to isolate this compound’s target specificity. Compare apoptosis inhibition across stimuli via multiplex caspase activity assays (e.g., Caspase-Glo) and RNA-seq to identify compensatory pathways .

Q. What statistical methods are recommended for analyzing time-dependent variability in this compound’s inhibitory effects?

Employ mixed-effects models to account for intra-experiment variability (e.g., plate-to-plate differences) and time-course data. Use Kaplan-Meier survival curves for longitudinal apoptosis assays. Report confidence intervals and effect sizes to contextualize biological vs. technical variability .

Q. How can researchers validate the specificity of this compound in complex models (e.g., 3D organoids or co-culture systems)?

Combine this compound treatment with fluorescence-based caspase reporters (e.g., SCAT3) to visualize real-time caspase activation in specific cell types. Use mass spectrometry to detect off-target binding to non-caspase proteases. Cross-validate findings with genetic caspase inhibition (siRNA/shRNA) .

Q. What protocols ensure reproducibility in this compound synthesis and characterization for independent validation studies?

Document synthesis steps rigorously, including HPLC purity profiles (>95%), NMR spectra for structural confirmation, and batch-to-blot consistency checks. Share raw data and spectra in supplementary materials to enable replication. Adhere to IUPAC nomenclature and reporting standards for chemical synthesis .

Q. How should researchers address cell type-specific differences in this compound permeability and retention?

Quantify intracellular this compound levels via LC-MS/MS in different cell types. Adjust treatment duration or use permeability enhancers (e.g., saponin) in low-uptake models. Correlate intracellular concentration with apoptosis inhibition to establish a predictive model .

Methodological Guidance

  • Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, a FINER-aligned question might be: “Does this compound’s inhibition of caspase-8 alter necroptosis signaling in TNF-α-resistant cancer cells?” .
  • Data Contradictions : Apply triangulation by combining biochemical, genetic, and computational approaches (e.g., molecular docking to predict caspase binding affinities) to reconcile conflicting results .
  • Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s guidelines for experimental detail, including raw data deposition in public repositories (e.g., Zenodo) and stepwise protocols for caspase activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.